Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate is a piperidine-based compound featuring a tetrahydrothiophen-3-yloxy-substituted isonicotinoyl moiety. Its structure integrates a piperidine ring esterified at the 4-position, with a heterocyclic substituent (tetrahydrothiophen) attached via an ether linkage to an isonicotinic acid derivative. However, direct data on its synthesis or applications are absent in the provided evidence; thus, comparisons with structurally analogous compounds are critical for inferring its properties and reactivity.
Properties
IUPAC Name |
ethyl 1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-2-23-18(22)13-4-8-20(9-5-13)17(21)14-3-7-19-16(11-14)24-15-6-10-25-12-15/h3,7,11,13,15H,2,4-6,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRKHXSJDPQBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Isonicotinoyl Group: This step involves the acylation of the piperidine ring with isonicotinic acid or its derivatives under conditions that facilitate the formation of an amide bond.
Attachment of the Tetrahydrothiophenyl Ether Moiety: This step involves the etherification of the isonicotinoyl-piperidine intermediate with tetrahydrothiophen-3-ol, typically using a suitable dehydrating agent to promote the reaction.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the selection of cost-effective reagents, optimization of reaction conditions (temperature, pressure, solvent), and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)piperidine-4-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- Piperidine ring : A common scaffold in drug design due to its conformational flexibility and ability to engage in hydrogen bonding.
- Tetrahydrothiophen-3-yloxy group : A sulfur-containing heterocycle that may enhance lipophilicity and metabolic stability compared to oxygenated analogs.
- Isonicotinoyl moiety: A pyridine derivative that could impart rigidity and influence binding interactions.
Table 1: Structural Comparison of Piperidine Derivatives
Physicochemical Properties
- Thermal Stability: The crystalline derivative in (mp 51–53°C) contrasts with oily intermediates in , suggesting substituents like cyano groups enhance crystallinity.
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